N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride
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Overview
Description
N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted aniline group, a carbonyl group, and a propanimidoyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-methylaniline, which is then reacted with phosgene to form the corresponding isocyanate. This intermediate is further reacted with 2-methylpropanimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The fluoro-substituted aniline group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents replacing the chloride group .
Scientific Research Applications
N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aniline group can form strong interactions with active sites, while the carbonyl and propanimidoyl chloride moieties can participate in covalent bonding or other interactions that modulate the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylaniline: A precursor in the synthesis of the compound.
5-Fluoro-2-methylbenzoyl chloride: Shares structural similarities but differs in functional groups
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H14ClFN2O2 |
---|---|
Molecular Weight |
272.7g/mol |
IUPAC Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] N-(5-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H14ClFN2O2/c1-7(2)11(13)16-18-12(17)15-10-6-9(14)5-4-8(10)3/h4-7H,1-3H3,(H,15,17)/b16-11- |
InChI Key |
IPWGXHOJRNOZAV-WJDWOHSUSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)ON=C(C(C)C)Cl |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)O/N=C(/C(C)C)\Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
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